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Compound of Interest

Compound Name:
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-

one

Cat. No.: B149017 Get Quote

For Immediate Release: Researchers, scientists, and drug development professionals are

witnessing the emergence of a promising new class of anticancer agents: novel pyridoxazinone

and its related pyridazinone compounds. These heterocyclic molecules are demonstrating

potent cytotoxic activity against a range of cancer cell lines, positioning them as potential

alternatives or adjuncts to existing cancer therapies. This guide provides a comprehensive

comparison of the anticancer activity of these novel compounds against established drugs,

supported by experimental data and detailed methodologies.

Quantitative Performance Analysis
The in vitro anticancer activity of novel pyridazinone compounds has been rigorously evaluated

against various human cancer cell lines. The following tables summarize the 50% growth

inhibition (GI50) and half-maximal inhibitory concentration (IC50) values, offering a direct

comparison with the established anticancer drug, Sorafenib.
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Compound
ID

Cancer
Type

Cell Line GI50 (µM)
Reference
Drug

GI50/IC50
(µM)

Compound

10l

Non-Small

Cell Lung
A549/ATCC 1.66 - 100 Sorafenib N/A

Melanoma LOX IMVI N/A Sorafenib 1.58

Prostate

Cancer
DU-145 N/A Sorafenib N/A

Colon Cancer HCT-116 N/A Sorafenib N/A

Compound

17a

Non-Small

Cell Lung
HOP-92 GI% = 100.14 Sorafenib N/A

CNS Cancer U251 GI% = 99.98 Sorafenib N/A

Melanoma LOX IMVI GI% = 88.79 Sorafenib 1.58

Ovarian

Cancer

NCI/ADR-

RES
GI% = 85.72 Sorafenib N/A

Renal Cancer 786-0 GI% = 88.25 Sorafenib N/A

Prostate

Cancer
DU-145 GI% = 91.48 Sorafenib N/A

Breast

Cancer
BT-549 GI% = 95.48 Sorafenib N/A

Compound 8f Melanoma Various
GI% = 62.21 -

100.14
Sorafenib N/A

Non-Small

Cell Lung
Various

GI% = 62.21 -

100.14
Sorafenib N/A

Prostate

Cancer
Various

GI% = 62.21 -

100.14
Sorafenib N/A

Colon Cancer Various
GI% = 62.21 -

100.14
Sorafenib N/A
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Note: GI% refers to the percentage of growth inhibition at a 10 µM concentration. A direct

IC50/GI50 comparison was not always available in the same study. Data for Sorafenib is

provided where available for the same cell line for comparative context.

Mechanism of Action: A Multi-pronged Attack on
Cancer
Recent studies indicate that these novel pyridazinone compounds employ a multi-faceted

approach to inhibit cancer cell growth. The primary mechanisms identified include the inhibition

of key signaling pathways, induction of cell cycle arrest, and promotion of apoptosis

(programmed cell death).

One of the key targets of these compounds is the Vascular Endothelial Growth Factor Receptor

2 (VEGFR-2), a critical mediator of angiogenesis—the formation of new blood vessels that

tumors need to grow and metastasize.[1] By inhibiting VEGFR-2, these compounds effectively

cut off the tumor's blood supply.

Furthermore, compounds like 10l have been shown to induce cell cycle arrest, preventing

cancer cells from progressing through the phases of division and proliferation.[1] This is

coupled with the upregulation of pro-apoptotic genes such as p53 and Bax, and the

downregulation of the anti-apoptotic gene Bcl-2, tipping the cellular balance towards self-

destruction.[1]

Visualizing the Molecular Battleground
To better understand the intricate mechanisms at play, the following diagrams, generated using

the DOT language, illustrate the key signaling pathways targeted by these novel compounds.
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VEGFR-2 signaling pathway inhibition by novel pyridazinone compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b149017?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11375954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11375954/
https://www.benchchem.com/product/b149017#validating-the-anticancer-activity-of-novel-pyridoxazinone-compounds
https://www.benchchem.com/product/b149017#validating-the-anticancer-activity-of-novel-pyridoxazinone-compounds
https://www.benchchem.com/product/b149017#validating-the-anticancer-activity-of-novel-pyridoxazinone-compounds
https://www.benchchem.com/product/b149017#validating-the-anticancer-activity-of-novel-pyridoxazinone-compounds
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b149017?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

